

An In-depth Technical Guide to 6-Hydroxyhexanal: Chemical Properties and Structure Elucidation

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Compound of Interest

Compound Name: 6-Hydroxyhexanal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **6-hydroxyhexanal** and the contemporary methodologies employed for its structural elucidation. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of chemistry and drug development.

Chemical Properties of 6-Hydroxyhexanal

6-Hydroxyhexanal is a bifunctional organic molecule containing both a hydroxyl (-OH) and an aldehyde (-CHO) group.^[1] Its structure consists of a six-carbon aliphatic chain.^{[1][2]} This dual functionality makes it a versatile intermediate in organic synthesis.^[1] The presence of the polar hydroxyl group enhances its solubility in aqueous environments.^{[1][2]}

Table 1: Physicochemical Properties of **6-Hydroxyhexanal**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O ₂	[2] [3] [4] [5]
Molecular Weight	116.16 g/mol	[1] [2] [3] [4] [5]
Boiling Point	200.2 °C at 760 mmHg	[3] [6] [7]
Density	0.949 g/cm ³	[3] [6]
Refractive Index	1.429	[2] [3]
Vapor Pressure	0.0815 mmHg at 25°C	[3] [7]
Flash Point	78.4 °C	[3]
LogP (Partition Coefficient)	-0.04 to 0.738	[2] [3]
Solubility	Soluble in polar solvents like water.	[1] [2]

Structure Elucidation Methodologies

The definitive identification and structural confirmation of **6-hydroxyhexanal**, as with any chemical compound, relies on a combination of spectroscopic techniques. The following protocols are standard methodologies for such a purpose.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **6-hydroxyhexanal**, both ¹H and ¹³C NMR would be employed.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **6-hydroxyhexanal** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O). The choice of solvent is critical to avoid interfering signals.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- **¹H NMR Acquisition:**

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Expected signals would include a downfield proton corresponding to the aldehyde group (typically ~ 9.8 ppm), a signal for the hydroxyl proton (variable), and multiplets for the methylene protons along the carbon chain.
- Integration of the signals will provide the ratio of protons in different environments.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Expected signals would include a downfield carbon for the aldehyde carbonyl (~ 200 ppm), a carbon attached to the hydroxyl group (~ 60 ppm), and signals for the other methylene carbons in the aliphatic region.
- Data Analysis: Analyze the chemical shifts, coupling constants (in ^1H NMR), and signal multiplicities to assemble the molecular structure. Two-dimensional NMR techniques like COSY and HSQC can be used to confirm the connectivity between protons and carbons.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **6-hydroxyhexanal** in a volatile organic solvent (e.g., dichloromethane, methanol). Derivatization may be necessary to improve volatility and thermal stability.^[6]
- Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- Gas Chromatography:
 - Inject the sample into the GC inlet.
 - Employ a temperature program to separate the components of the sample based on their boiling points and interactions with the stationary phase.

- Mass Spectrometry:
 - As the compound elutes from the GC column, it enters the mass spectrometer.
 - Ionize the molecules (e.g., using electron ionization - EI).
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of **6-hydroxyhexanal** (116.16 g/mol).^{[1][2][3][4][5]} The fragmentation pattern provides clues about the structure of the molecule. Predicted collision cross section values for various adducts can be used for further confirmation.^[8]

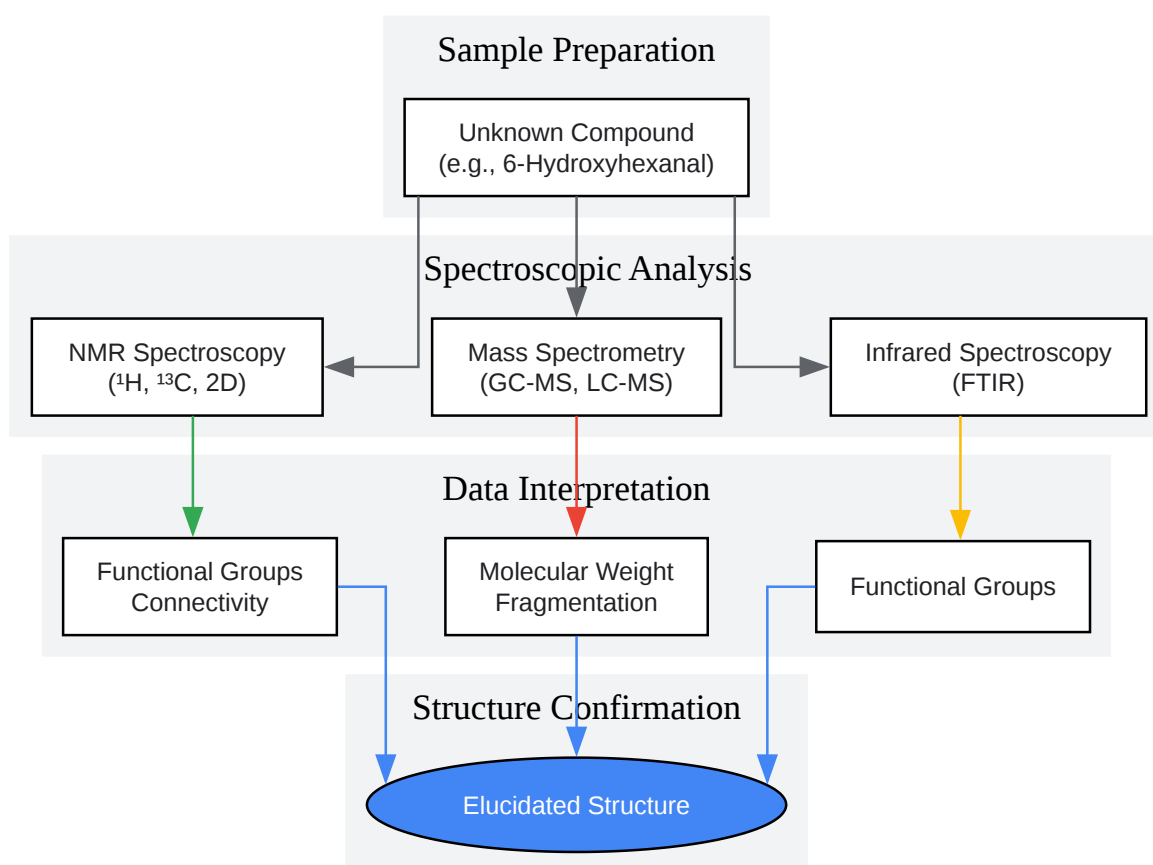
IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a neat liquid (if viscous enough), as a thin film between salt plates (e.g., NaCl or KBr), or as a solution in a suitable solvent (e.g., CCl_4).
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm^{-1}).
- Data Analysis: The IR spectrum of **6-hydroxyhexanal** will exhibit characteristic absorption bands:
 - A broad peak around 3300-3400 cm^{-1} corresponding to the O-H stretching of the hydroxyl group.
 - A strong, sharp peak around 1720-1740 cm^{-1} corresponding to the C=O stretching of the aldehyde group.
 - Peaks in the 2900-3000 cm^{-1} region corresponding to C-H stretching of the aliphatic chain.

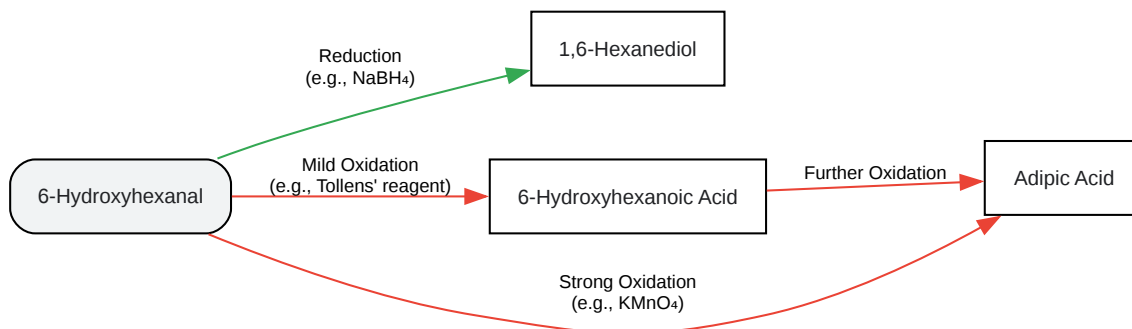
Visualizing Methodologies and Pathways

The following diagrams illustrate the workflow for structure elucidation and the chemical reactivity of **6-hydroxyhexanal**.



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Caption: General workflow for the structure elucidation of an organic compound.



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Caption: Key chemical reactions of **6-hydroxyhexanal**.

Biological Relevance and Reactivity

6-Hydroxyhexanal is not just a synthetic intermediate; it also has biological relevance. It can be produced during lipid peroxidation processes and may serve as a biomarker for oxidative stress.[1] In metabolic pathways, it can be reduced to 1,6-hexanediol by alcohol dehydrogenases.[2] The aldehyde group is susceptible to oxidation to form 6-hydroxyhexanoic acid, and under stronger conditions, can be further oxidized to adipic acid.[2] The dual functionality of **6-hydroxyhexanal** allows it to participate in a variety of reactions, including aldol condensations.[1] These properties make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals.[2]

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